molecular formula C38H41N4O7PS B10773922 (1-Benzyloxycarbonylamino-2-phenyl-ethyl)-[2-[1-carbamoyl-2-(1H-indol-3-yl)-ethylcarbamoyl]-3-(2-methoxy-phenylsulfanyl)-propyl]-phosphinic acid

(1-Benzyloxycarbonylamino-2-phenyl-ethyl)-[2-[1-carbamoyl-2-(1H-indol-3-yl)-ethylcarbamoyl]-3-(2-methoxy-phenylsulfanyl)-propyl]-phosphinic acid

Cat. No.: B10773922
M. Wt: 728.8 g/mol
InChI Key: YDDMVPLLJTZTQL-UHFFFAOYSA-N
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Description

Compound “PMID18790648C10” is a synthetic organic molecule identified as a selective inhibitor of matrix metalloproteinase 11 (MMP11). This compound was discovered during a study aimed at identifying selective MMP inhibitors. It is at least 100-fold more selective for MMP11 compared to other MMPs tested .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compound “PMID18790648C10” involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired selectivity and yield. Detailed synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical databases or publications .

Industrial Production Methods

Industrial production methods for compound “PMID18790648C10” would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Compound “PMID18790648C10” undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that modify the compound’s properties .

Scientific Research Applications

Compound “PMID18790648C10” has several scientific research applications, including:

Mechanism of Action

The mechanism of action of compound “PMID18790648C10” involves the selective inhibition of MMP11. This enzyme plays a role in the degradation of extracellular matrix components, and its inhibition can modulate various cellular processes. The compound binds to the active site of MMP11, preventing its enzymatic activity and thereby affecting downstream signaling pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “PMID18790648C10” include other MMP inhibitors such as:

Uniqueness

What sets compound “PMID18790648C10” apart is its high selectivity for MMP11, making it a valuable tool for studying the specific roles of this enzyme without off-target effects on other MMPs. This selectivity enhances its potential as a therapeutic agent with fewer side effects compared to less selective inhibitors .

Properties

Molecular Formula

C38H41N4O7PS

Molecular Weight

728.8 g/mol

IUPAC Name

[3-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-[(2-methoxyphenyl)sulfanylmethyl]-3-oxopropyl]-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid

InChI

InChI=1S/C38H41N4O7PS/c1-48-33-18-10-11-19-34(33)51-25-29(37(44)41-32(36(39)43)21-28-22-40-31-17-9-8-16-30(28)31)24-50(46,47)35(20-26-12-4-2-5-13-26)42-38(45)49-23-27-14-6-3-7-15-27/h2-19,22,29,32,35,40H,20-21,23-25H2,1H3,(H2,39,43)(H,41,44)(H,42,45)(H,46,47)

InChI Key

YDDMVPLLJTZTQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1SCC(CP(=O)(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N

Origin of Product

United States

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